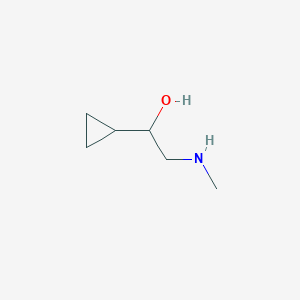
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Descripción general
Descripción
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, also known as N-ethyl-1-methoxy-3-phenyl-2-propanamine, is a chemical compound with the CAS Number: 1250109-39-7 . It has a molecular weight of 193.29 and its molecular formula is C12H19NO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is 1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
Amines, such as Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, are known to act as nucleophiles . They can react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . These reactions involve the lone pair of electrons on the nitrogen atom of the amine being attracted to a positive or slightly positive part of another molecule or ion .Physical And Chemical Properties Analysis
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is a liquid at room temperature . It has a molecular weight of 193.29 and its molecular formula is C12H19NO .Aplicaciones Científicas De Investigación
Molecular Basis for Enhanced Reactions
- The application of ethyl methoxyacetate in lipase-catalyzed reactions has shown significant improvements in reaction rates for the aminolysis of related compounds. A molecular-modeling study suggested that an interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key to the rate enhancement observed in these reactions, highlighting its potential in enhancing enzymatic processes (Cammenberg, Hult, & Park, 2006).
Optically Active Amines via Lipase-Catalyzed Methoxyacetylation
- A method for resolving racemic amines using ethylmethoxyacetate as the acylating agent in a lipase-catalyzed reaction has been developed, showcasing a novel process characterized by excellent yields and selectivity with minimal enzyme use. This process underscores the utility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in synthesizing optically active amines, crucial for various pharmaceutical and chemical syntheses (Balkenhohl, Ditrich, Hauer, & Ladner, 1997).
Reductive Monoalkylation of Nitro Aryls
- Research into the reductive monoalkylation of nitro aryls has uncovered that reactions conducted in ethanol and methanol yield significant amounts of the corresponding secondary amines. This finding indicates the versatility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in facilitating the formation of secondary amines under specific conditions, potentially useful in synthetic organic chemistry (Sydnes, Kuse, & Isobe, 2008).
Catalytic Amination of Alcohols
- The catalytic amination of alcohols over silica-supported nickel catalysts has been explored, with 1-methoxy-2-propanol amination yielding high selectivity for the desired product, 2-amino-1-methoxypropane. This research demonstrates the compound's potential in catalytic amination processes, contributing to the development of efficient methods for amine production (Bassili & Baiker, 1990).
Dynamic Kinetic Resolution of Primary Amines
- A practical procedure for the dynamic kinetic resolution of primary amines employing a palladium nanocatalyst for racemization and a commercial lipase for resolution has been established. This method efficiently resolves primary amines and amino acid amides with high yields and enantiomeric excesses, showcasing the compound's relevance in dynamic kinetic resolution techniques (Kim, Kim, Han, Choi, & Park, 2007).
Safety And Hazards
The safety information for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-ethyl-1-methoxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXOQYORTYERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)





![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)